![molecular formula C11H12O B026589 1-[4-[(E)-prop-1-enyl]phenyl]ethanone CAS No. 109586-46-1](/img/structure/B26589.png)
1-[4-[(E)-prop-1-enyl]phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-[(E)-prop-1-enyl]phenyl]ethanone, also known as chalcone, is a natural compound that belongs to the flavonoid family. It is found in various plants, such as Angelica keiskei, licorice, and turmeric. Chalcone has attracted significant attention in recent years due to its potential therapeutic properties.
作用机制
The mechanism of action of 1-[4-[(E)-prop-1-enyl]phenyl]ethanone varies depending on its specific therapeutic application. For example, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Chalcone's antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes.
生化和生理效应
Chalcone has been shown to modulate various biochemical and physiological processes in the body. For instance, it has been found to regulate glucose metabolism by enhancing insulin sensitivity and stimulating glucose uptake. Chalcone also exhibits lipid-lowering effects by reducing lipid accumulation and inhibiting lipogenesis. Additionally, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone has been found to protect against neurodegeneration by attenuating oxidative stress and reducing inflammation.
实验室实验的优点和局限性
Chalcone's synthesis method is relatively simple and cost-effective, making it readily available for research purposes. It also exhibits a wide range of therapeutic properties, making it a versatile compound for studying various diseases and disorders. However, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone's bioavailability and stability can be a limitation for lab experiments. Its poor solubility in water and susceptibility to degradation can affect its efficacy and reproducibility in experiments.
未来方向
Chalcone's potential therapeutic properties make it a promising compound for future research. Some of the future directions for 1-[4-[(E)-prop-1-enyl]phenyl]ethanone research include:
1. Investigating its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
2. Studying its role in regulating gut microbiota and its potential use in treating gut-related disorders.
3. Exploring its neuroprotective effects in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Investigating its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
5. Studying its potential use in developing novel anticancer therapies.
Conclusion:
In conclusion, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone is a natural compound with a wide range of therapeutic properties. Its synthesis method is relatively simple and cost-effective, making it readily available for research purposes. Chalcone's potential use in treating various diseases and disorders makes it a promising compound for future research. However, its bioavailability and stability can be a limitation for lab experiments. Overall, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone's potential therapeutic properties warrant further investigation to fully understand its mechanisms of action and potential clinical applications.
合成方法
Chalcone can be synthesized through the Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone in the presence of a base catalyst. The reaction yields a β-unsaturated carbonyl compound, which is 1-[4-[(E)-prop-1-enyl]phenyl]ethanone. This synthesis method is relatively simple and cost-effective, making 1-[4-[(E)-prop-1-enyl]phenyl]ethanone readily available for research purposes.
科学研究应用
Chalcone has been extensively studied for its potential therapeutic properties. It has been found to exhibit antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Chalcone has also been investigated for its potential use in treating diabetes, obesity, and cardiovascular diseases.
属性
CAS 编号 |
109586-46-1 |
|---|---|
产品名称 |
1-[4-[(E)-prop-1-enyl]phenyl]ethanone |
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC 名称 |
1-[4-[(E)-prop-1-enyl]phenyl]ethanone |
InChI |
InChI=1S/C11H12O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h3-8H,1-2H3/b4-3+ |
InChI 键 |
PIXKUBMUBIEAPI-ONEGZZNKSA-N |
手性 SMILES |
C/C=C/C1=CC=C(C=C1)C(=O)C |
SMILES |
CC=CC1=CC=C(C=C1)C(=O)C |
规范 SMILES |
CC=CC1=CC=C(C=C1)C(=O)C |
同义词 |
Ethanone, 1-[4-(1E)-1-propenylphenyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



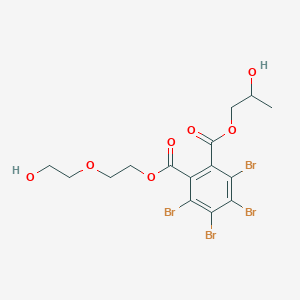
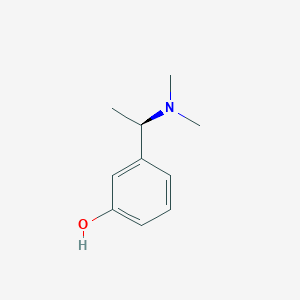
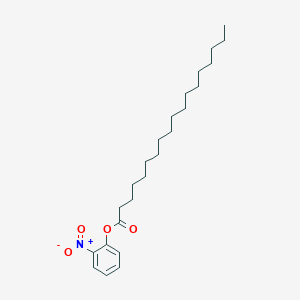
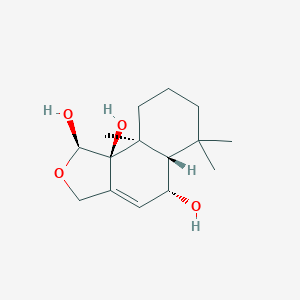
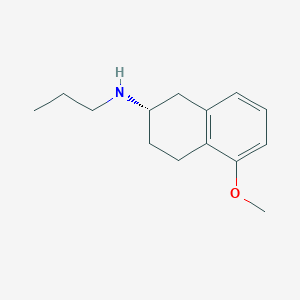
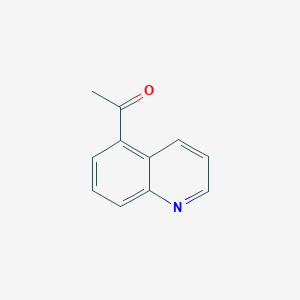
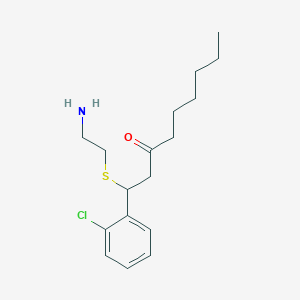
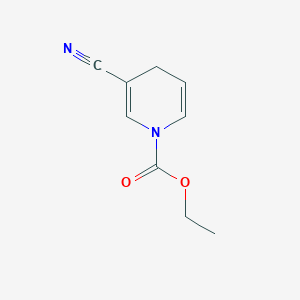
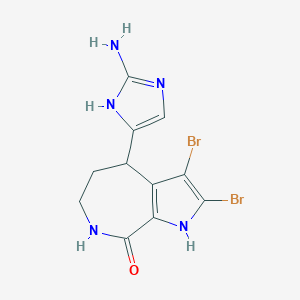
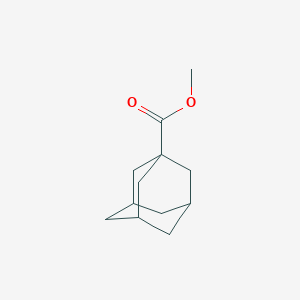
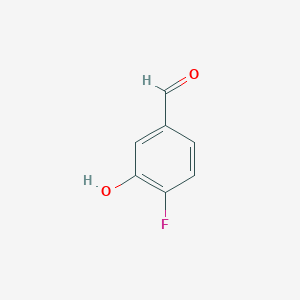
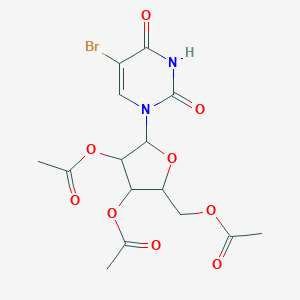
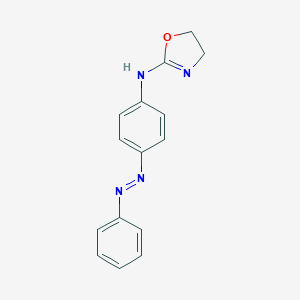
![11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B26547.png)